molecular formula C20H13N B1607470 3-Perylenamine CAS No. 20492-13-1

3-Perylenamine

Cat. No.: B1607470
CAS No.: 20492-13-1
M. Wt: 267.3 g/mol
InChI Key: IQEWYVIHLJJXKR-UHFFFAOYSA-N
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Description

3-Perylenamine, also known as 3-Aminoperylene, is a chemical compound with the formula C20H13N . It has a molecular weight of 267.32 and a predicted density of 1.347±0.06 g/cm3 . The compound is expected to have a melting point of 220-230 °C and a boiling point of 530.0±19.0 °C .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of amines could potentially be applied. These methods include the reduction of nitriles or amides, SN2 reactions of alkyl halides with ammonia or other amines, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of this compound consists of a perylene core with an amine group attached at the 3-position . Perylene is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound has a predicted density of 1.347±0.06 g/cm3, a melting point of 220-230 °C, and a boiling point of 530.0±19.0 °C . Other physical and chemical properties such as solubility, refractive index, and specific heat capacity would require further experimental determination .

Scientific Research Applications

1. Applications in Organic Electronics

Perylene derivatives, particularly Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), are significant in the field of organic electronics. They have been used as industrial pigments for many years and are now being utilized in areas such as organic photovoltaic devices and field-effect transistors. The synthesis, physical properties, and applications of PDI derivatives in organic electronics highlight their importance in this field (Huang, Barlow, & Marder, 2011).

2. Use in Organic Photovoltaics

Perylene bis(dicarboximide) compounds have been synthesized for application as acceptor materials in organic photovoltaics. Their unique three-dimensional structure contributes to their characteristic properties and makes them suitable for use in photovoltaic devices (Ie et al., 2013).

3. Role in Photovoltaic Performance

Perylene imides and their derivatives are key n-type semiconductors in organic electronics. They have been applied in a range of electronic and photonic devices, dating back to the first efficient organic solar cell. Their diverse structural functionalization allows for varied optical, electronic, and morphological properties, making them suitable for different types of organic photovoltaics, including flat- and bulk-heterojunction devices and dye-sensitized solar cells (Li & Wonneberger, 2012).

4. Enhancement in Solar Cell Performance

Studies have shown that small molecular dyes, such as perylene, can improve the performance of organic solar cells. Doping perylene into polymer blends has been found to enhance absorption and significantly increase power conversion efficiency, demonstrating its effectiveness in enhancing solar cell performance (Lou, Wang, Naka, & Okada, 2011).

5. Application in Drug Delivery Systems

Perylene-3-ylmethanol fluorescent organic nanoparticles have been developed as a novel drug delivery system. These nanoparticles play multiple roles, including acting as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release, demonstrating their multifunctional application in medical research (Jana, Devi, Maiti, & Singh, 2012).

Future Directions

While specific future directions for 3-Perylenamine were not found, research into similar aromatic compounds suggests potential applications in areas such as fluorescent probes in chemical and biological fields , and in the development of responsive luminescent materials .

Properties

IUPAC Name

perylen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEWYVIHLJJXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174470
Record name 3-Perylenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20492-13-1
Record name 3-Aminoperylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20492-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Perylenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020492131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Perylenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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